molecular formula C3H7N3O3 B15288032 methyl N-methyl-N'-nitrocarbamimidate

methyl N-methyl-N'-nitrocarbamimidate

Cat. No.: B15288032
M. Wt: 133.11 g/mol
InChI Key: ZWHCDLXHQMBZRD-UHFFFAOYSA-N
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Description

Methyl N-methyl-N'-nitrocarbamimidate (CAS 255708-80-6), also known as N,O-dimethyl-N'-nitroisourea, is a nitro-substituted carbamimidate derivative. Key characteristics include:

  • Molecular Formula: C₃H₇N₃O₃
  • Molecular Weight: 133.11 g/mol
  • Structure: Features an isourea backbone with a nitro (-NO₂) group, methoxy (-OCH₃), and methylamino (-NHCH₃) substituents .
  • Physicochemical Properties: LogP: 0.314 (indicating moderate hydrophobicity) Polar Surface Area (PSA): 79.44 Ų (suggesting high polarity due to nitro and amino groups) .

This compound is primarily utilized in organic synthesis, likely as an intermediate for nitration or carbamoylation reactions. Its safety profile remains understudied, necessitating cautious handling .

Properties

Molecular Formula

C3H7N3O3

Molecular Weight

133.11 g/mol

IUPAC Name

methyl N-methyl-N'-nitrocarbamimidate

InChI

InChI=1S/C3H7N3O3/c1-4-3(9-2)5-6(7)8/h1-2H3,(H,4,5)

InChI Key

ZWHCDLXHQMBZRD-UHFFFAOYSA-N

Isomeric SMILES

CN/C(=N\[N+](=O)[O-])/OC

Canonical SMILES

CNC(=N[N+](=O)[O-])OC

Origin of Product

United States

Chemical Reactions Analysis

Methyl N-methyl-N’-nitrocarbamimidate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, and various oxidizing agents such as potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl N-methyl-N’-nitrocarbamimidate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of certain pesticides and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N-methyl-N’-nitrocarbamimidate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by modifying their active sites, leading to changes in their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .

Comparison with Similar Compounds

N-Nitrosodimethylamine (NDMA)

Chemical Identity :

  • Molecular Formula : C₂H₆N₂O
  • Structure : A nitrosoamine ((CH₃)₂N–N=O) .
  • Key Differences: Functional Group: NDMA contains a nitroso (-N=O) group, whereas methyl N-methyl-N'-nitrocarbamimidate has a nitro (-NO₂) group. Toxicity: NDMA is a potent carcinogen (IARC Group 2A) with stringent OSHA regulations for handling . Applications: NDMA is a research chemical and unintended byproduct in industrial processes, while this compound serves as a synthetic intermediate .

2-Cyano-N-[(Methylamino)Carbonyl]Acetamide

Chemical Identity :

  • Molecular Formula : C₅H₇N₃O₂
  • Structure: Combines cyano (-CN), acetamide, and methylamino groups .
  • Key Differences: Reactivity: The cyano group confers electrophilicity, enabling nucleophilic additions, unlike the nitro group in this compound, which participates in redox reactions.

N-Methyl-N'-Phenylcarbodiimide

Chemical Identity :

  • Molecular Formula : C₈H₈N₂
  • Structure : A carbodiimide (N=C=N) with methyl and phenyl substituents .
  • Key Differences :
    • Functionality : Carbodiimides are dehydrating agents in peptide synthesis, whereas carbamimidates like this compound act as acylating agents.
    • Polarity : Lower PSA (≈50 Ų) compared to this compound (79.44 Ų), reflecting reduced hydrogen-bonding capacity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP PSA (Ų) Toxicity Profile Primary Applications
This compound C₃H₇N₃O₃ 133.11 Nitro, carbamimidate 0.314 79.44 Limited data Organic synthesis intermediate
N-Nitrosodimethylamine (NDMA) C₂H₆N₂O 74.08 Nitroso 0.36 42.85 Carcinogenic (Group 2A) Research chemical, pollutant
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 153.13 Cyano, acetamide N/A 85.70 Not thoroughly investigated Synthetic intermediate
N-Methyl-N'-phenylcarbodiimide C₈H₈N₂ 132.17 Carbodiimide 2.1 50.70 Moderate toxicity Peptide synthesis

Key Findings and Implications

  • Structural Influence on Reactivity: The nitro group in this compound enhances electrophilicity, making it suitable for nitration reactions, whereas NDMA’s nitroso group contributes to its carcinogenicity via DNA alkylation .
  • Safety Considerations : While NDMA requires Class I biosafety hoods and enclosed transfer systems , handling protocols for this compound should prioritize explosion prevention (common in nitro compounds) pending further toxicological studies.
  • Research Gaps: Toxicity data for this compound and its cyano analog are sparse, highlighting the need for comprehensive risk assessments .

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